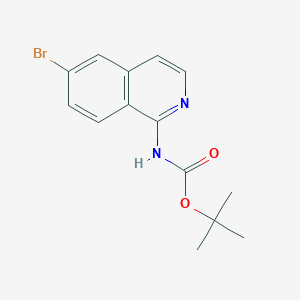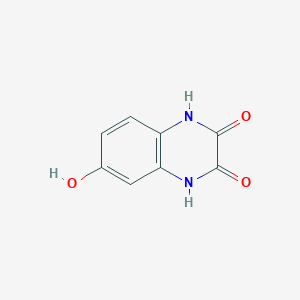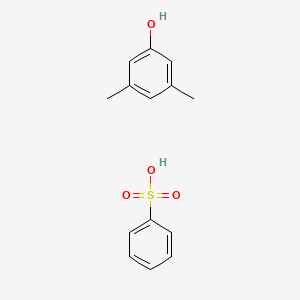
3-(Benzyloxy)-1-bromonaphthalene
Vue d'ensemble
Description
3-(Benzyloxy)-1-bromonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a benzyloxy group attached to the third position and a bromine atom attached to the first position of the naphthalene ring
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-(benzyloxy)pyridin-2-amine, have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 in humans .
Mode of Action
It’s worth noting that benzylic compounds are known to undergo oxidation and reduction reactions . The bromine atom in the compound could potentially participate in radical reactions .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction .
Result of Action
Benzylic compounds are known to undergo oxidation and reduction reactions , which could potentially lead to changes in cellular redox status.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of 3-(Benzyloxy)-1-bromonaphthalene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromonaphthalene typically involves the bromination of 3-(Benzyloxy)naphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.
Oxidation Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-bromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-1-chloronaphthalene
- 3-(Benzyloxy)-1-fluoronaphthalene
- 3-(Benzyloxy)-1-iodonaphthalene
Uniqueness
3-(Benzyloxy)-1-bromonaphthalene is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of substitution reactions. Its benzyloxy group also provides additional functionalization possibilities, making it a versatile compound in organic synthesis .
Propriétés
IUPAC Name |
1-bromo-3-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKAAXWQXBRAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















